molecular formula C13H17N5OS B12126677 2-(4-Amino-6-p-tolylamino-[1,3,5]triazin-2-ylmethylsulfanyl)-ethanol

2-(4-Amino-6-p-tolylamino-[1,3,5]triazin-2-ylmethylsulfanyl)-ethanol

Cat. No.: B12126677
M. Wt: 291.37 g/mol
InChI Key: CWYUCBLNLMTDMO-UHFFFAOYSA-N
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Description

2-(4-Amino-6-p-tolylamino-[1,3,5]triazin-2-ylmethylsulfanyl)-ethanol is a complex organic compound that belongs to the class of 1,3,5-triazines This compound is characterized by the presence of an amino group, a p-tolylamino group, and a triazinylmethylsulfanyl group attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-6-p-tolylamino-[1,3,5]triazin-2-ylmethylsulfanyl)-ethanol typically involves multiple stepsThe reaction conditions often require the use of a base such as cesium carbonate and may involve microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-6-p-tolylamino-[1,3,5]triazin-2-ylmethylsulfanyl)-ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazine ring to more reduced forms.

    Substitution: The amino and p-tolylamino groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazine ring.

Scientific Research Applications

2-(4-Amino-6-p-tolylamino-[1,3,5]triazin-2-ylmethylsulfanyl)-ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Amino-6-p-tolylamino-[1,3,5]triazin-2-ylmethylsulfanyl)-ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Amino-6-p-tolylamino-[1,3,5]triazin-2-ylmethylsulfanyl)-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethanol moiety, in particular, may influence its solubility and reactivity compared to similar compounds.

Properties

Molecular Formula

C13H17N5OS

Molecular Weight

291.37 g/mol

IUPAC Name

2-[[4-amino-6-(4-methylanilino)-1,3,5-triazin-2-yl]methylsulfanyl]ethanol

InChI

InChI=1S/C13H17N5OS/c1-9-2-4-10(5-3-9)15-13-17-11(8-20-7-6-19)16-12(14)18-13/h2-5,19H,6-8H2,1H3,(H3,14,15,16,17,18)

InChI Key

CWYUCBLNLMTDMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSCCO

Origin of Product

United States

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